N-(4-acetylphenyl)-2-chloro-5-(1,2,4-triazol-4-yl)benzamide
Overview
Description
N-(4-acetylphenyl)-2-chloro-5-(1,2,4-triazol-4-yl)benzamide is a compound that belongs to the class of heterocyclic compounds known as triazoles. Triazoles are five-membered rings containing three nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
The synthesis of N-(4-acetylphenyl)-2-chloro-5-(1,2,4-triazol-4-yl)benzamide typically involves multi-step synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with an appropriate electrophile, followed by cyclization and dehydration processes . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
N-(4-acetylphenyl)-2-chloro-5-(1,2,4-triazol-4-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
N-(4-acetylphenyl)-2-chloro-5-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its potential pharmacological effects, it is investigated for use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-chloro-5-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical processes. This interaction can inhibit or activate specific enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
N-(4-acetylphenyl)-2-chloro-5-(1,2,4-triazol-4-yl)benzamide can be compared with other triazole-containing compounds such as:
Fluconazole: An antifungal agent with a similar triazole structure.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Flupoxam: An herbicide with triazole functionality.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other triazole derivatives .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-chloro-5-(1,2,4-triazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2/c1-11(23)12-2-4-13(5-3-12)21-17(24)15-8-14(6-7-16(15)18)22-9-19-20-10-22/h2-10H,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHJYKHHCAZIFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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